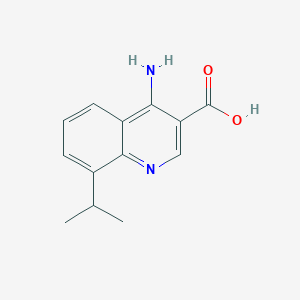

4-Amino-8-isopropylquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-8-isopropylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has seen significant advancements in recent years . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods have been used for the construction and functionalization of quinoline derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with an amino group at the 4-position and an isopropyl group at the 8-position . The carboxylic acid group is attached to the 3-position of the quinoline ring .Chemical Reactions Analysis

Quinoline derivatives, including this compound, can undergo various chemical reactions. These reactions often involve the functional groups attached to the quinoline core . For instance, the amino group can participate in reactions such as alkylation, while the carboxylic acid group can undergo reactions such as esterification .Physical And Chemical Properties Analysis

This compound is a crystalline substance . Its solubility depends on factors such as polarity, iso-electric point, nature of the solvent, and temperature . It has a high melting point due to its ionic property .Scientific Research Applications

Synthesis of Therapeutic Drugs

4-Amino-8-isopropylquinoline-3-carboxylic acid is utilized in the synthesis of key intermediates for therapeutic drugs, particularly for cardiovascular and cerebrovascular diseases. A study by He Jun-hua (2010) describes a novel synthesis route for 4-aminonicotinic acid, an important derivative, starting from isoquinoline. This process involves oxidation, dehydration, ammonolysis, and Hofmann rearrangement, yielding a high-purity product suitable for large-scale production (He Jun-hua, 2010).

Mass Spectrometric Analysis

In mass spectrometry, substituted isoquinolines, related to this compound, show potential as prolylhydroxylase inhibitor drug candidates. A study by Thevis et al. (2008) demonstrated the gas-phase formation of carboxylic acids from protonated molecules of substituted isoquinoline compounds, which can be used for the characterization of structurally related compounds in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation

This compound derivatives are also used in auxiliary-assisted palladium-catalyzed arylation and alkylation processes. Shabashov and Daugulis (2010) developed a method using carboxylic acid derivatives of 8-aminoquinoline for the arylation and alkylation of sp2 and sp3 C-H bonds, showcasing its application in the functionalization of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

Synthesis of Tetrahydroisoquinolines

The chemical structure of this compound is relevant in the synthesis of tetrahydroisoquinolines, which are important in alkaloid synthesis. Huber and Seebach (1987) discussed the alkylation of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines, a method that could be applicable to derivatives of this compound (Huber & Seebach, 1987).

NMDA Receptor Antagonism

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to this compound, have been studied for their antagonistic activity at the glycine site on the NMDA receptor. Carling et al. (1992) synthesized and evaluated these derivatives, providing insights into the conformational requirements for NMDA receptor antagonism (Carling et al., 1992).

Future Directions

The future directions in the field of quinoline derivatives like 4-Amino-8-isopropylquinoline-3-carboxylic acid involve further exploration of their synthesis, reactivity, and biological activity . This includes the development of new synthesis methods, the discovery of novel reactions, and the investigation of their potential as therapeutic agents .

Properties

IUPAC Name |

4-amino-8-propan-2-ylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-7(2)8-4-3-5-9-11(14)10(13(16)17)6-15-12(8)9/h3-7H,1-2H3,(H2,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOIZJNMOXKUGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C(C(=CN=C21)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2884478.png)

![3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2884480.png)

![2-[(1R,2R,4S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2884485.png)

![1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2884490.png)

![2-({2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2884495.png)